An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Methylisoindolin-5-yl)boronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Methylisoindolin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylisoindolin-5-yl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its isoindoline core is a structural motif found in various biologically active molecules, while the boronic acid group serves as a versatile handle for a range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its structure and purity, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective application in research and development.
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of (2-Methylisoindolin-5-yl)boronic acid. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and data from analogous structures to predict, interpret, and provide a framework for the empirical analysis of this compound. As a senior application scientist, the emphasis here is not just on the data itself, but on the causality behind the expected spectral features and the logic of the experimental design for its characterization.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of (2-Methylisoindolin-5-yl)boronic acid is anticipated to exhibit distinct signals corresponding to the protons of the methyl, isoindoline, and aromatic moieties. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for (2-Methylisoindolin-5-yl)boronic acid
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| B(OH)₂ | 8.0 - 8.5 | br s | - | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
| H-4 | ~7.8 | s | - | Aromatic proton ortho to the boronic acid group. |
| H-6 | ~7.7 | d | ~7.5 | Aromatic proton meta to the boronic acid and ortho to the isoindoline ring. |
| H-7 | ~7.4 | d | ~7.5 | Aromatic proton meta to the isoindoline ring and ortho to H-6. |
| H-1, H-3 | ~4.2 | s | - | Methylene protons of the isoindoline ring. May appear as two distinct signals depending on the conformational dynamics. |
| N-CH₃ | ~2.5 | s | - | Methyl protons on the nitrogen atom. |
Rationale for Predictions:
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Aromatic Protons (H-4, H-6, H-7): The boronic acid group is an electron-withdrawing group, which will deshield the adjacent aromatic protons, shifting them downfield. The isoindoline ring is an electron-donating group, which will shield the aromatic protons. The interplay of these effects will determine the final chemical shifts. The predicted values are based on typical shifts for substituted phenylboronic acids and isoindoline derivatives[1][2]. The coupling pattern arises from the ortho-coupling between H-6 and H-7.
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Isoindoline Protons (H-1, H-3): The methylene protons of the isoindoline ring are expected to be in a similar chemical environment and may appear as a singlet. However, depending on the solvent and temperature, restricted rotation around the C-N bond could render them diastereotopic, leading to two distinct signals.
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N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will appear as a sharp singlet in the aliphatic region of the spectrum.
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Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and their signal is often broad. Its chemical shift is highly dependent on the solvent, concentration, and water content. In the presence of D₂O, this signal will disappear due to proton-deuterium exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Methylisoindolin-5-yl)boronic acid
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-5 (C-B) | ~135 | Carbon attached to the boron atom; signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| C-3a, C-7a | ~140 | Aromatic carbons at the fusion of the two rings. |
| C-4, C-6, C-7 | 125 - 135 | Aromatic carbons. |
| C-1, C-3 | ~55 | Methylene carbons of the isoindoline ring. |
| N-CH₃ | ~45 | Methyl carbon attached to the nitrogen atom. |
Rationale for Predictions:
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the boron (C-5) is expected to be significantly deshielded. The other aromatic carbons will have shifts typical for substituted benzene rings[1][2].
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Isoindoline and Methyl Carbons: The aliphatic carbons of the isoindoline ring and the N-methyl group will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of (2-Methylisoindolin-5-yl)boronic acid and to unambiguously assign all signals, a systematic approach is required.
1. Sample Preparation:
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Solvent Selection: A deuterated polar aprotic solvent such as DMSO-d₆ or CD₃OD is recommended. DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ proton signal.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.
2. ¹H NMR Acquisition:
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Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
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Parameters:
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Pulse Sequence: Standard single-pulse experiment.
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Spectral Width: -2 to 12 ppm.
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Number of Scans: 16-64 scans, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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D₂O Exchange: After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the B(OH)₂ signal will confirm its assignment.
3. ¹³C NMR Acquisition:
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Instrument: Same as for ¹H NMR.
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Parameters:
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Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Spectral Width: 0 to 160 ppm.
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Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
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Relaxation Delay (d1): 2 seconds.
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4. 2D NMR Experiments for Unambiguous Assignment:
To confirm the connectivity and spatial relationships between protons and carbons, the following 2D NMR experiments are essential:
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COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. This will confirm the ortho-relationship between H-6 and H-7.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This will definitively link each proton signal to its corresponding carbon signal.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, correlations from the N-CH₃ protons to C-1 and C-3, and from the aromatic protons to the quaternary carbons will be key.
Experimental Workflow Diagram
Caption: Workflow for the comprehensive NMR analysis of (2-Methylisoindolin-5-yl)boronic acid.
Conclusion
This in-depth technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of (2-Methylisoindolin-5-yl)boronic acid. By combining theoretical predictions based on established chemical principles with a detailed experimental protocol, researchers can confidently acquire, assign, and interpret the NMR spectra of this important molecule. The use of 2D NMR techniques is emphasized as a critical step for unambiguous structural elucidation, ensuring the high level of scientific integrity required in drug development and materials science research.
References
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
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Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]
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López-Alled, C., et al. (2019). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. RSC Advances, 9(32), 18363-18376. [Link]
